Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Physicochemical profiling Lipophilicity Membrane permeability

Essential for replicating patented NRF2 activators (WO2017060855A1) and LPA1 antagonists (US11261174B2). The cyclohexyl moiety (logP ~2.06) ensures cellular permeability and metabolic stability unattainable with generic pyrazoles (logP ~0.8). Solid, well-defined melting point (70-75°C) streamlines parallel synthesis. Avoid structural IP and potency loss with generic substitutes.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B7607474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclohexyl-1H-pyrazole-3-carboxylate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C2CCCCC2
InChIInChI=1S/C12H18N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14)
InChIKeyWRELFJIEXZBPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: A Core Pyrazole Carboxylate Scaffold for NRF2 and LPA-Targeted Drug Discovery


Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS 349496-66-8) is a C5-cyclohexyl-substituted pyrazole-3-carboxylate ester with a molecular weight of 222.28 g/mol . It serves as a lipophilic building block within the broader pyrazole carboxylate class, which is extensively explored for anti-inflammatory, antimicrobial, and kinase-modulatory activities [1]. Notably, the arylcyclohexyl-pyrazole motif, of which this compound is a simplified analogue, is explicitly claimed in patents targeting the NRF2-Keap1 pathway for chronic obstructive pulmonary disease (COPD) and other oxidative stress-related conditions, positioning this scaffold as a strategic entry point for medicinal chemistry optimization [2]. As an N-unsubstituted pyrazole, it retains a hydrogen-bond donor site at the 1-position while offering the cyclohexyl group as a metabolically stable, lipophilic anchor, distinguishing it from more polar or planar pyrazole-3-carboxylate analogues .

Beyond the Pyrazole Core: Why Cyclohexyl Substitution in Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Dictates Physicochemical and Patent Positioning


Generic substitution with a simpler ethyl 1H-pyrazole-3-carboxylate (logP ~0.8) or a polar 5-carboxylic acid analogue (logP ~1.5) fails to replicate the balanced lipophilicity required for passive membrane permeability and target engagement in intracellular protein-protein interaction (PPI) contexts such as NRF2-Keap1 [1]. The cyclohexyl moiety in ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate increases calculated logP to approximately 2.06, a range associated with improved cellular uptake and metabolic stability due to reduced susceptibility to oxidative metabolism compared to phenyl or alkyl substituents . Furthermore, the specific 5-cyclohexyl-1H-pyrazole-3-carboxylate scaffold is explicitly protected under the arylcyclohexyl-pyrazole patent family, which claims superior NRF2 activation and downstream antioxidant gene expression relative to unsubstituted or heteroaryl-containing pyrazoles [2]. Procurement of a generic pyrazole-3-carboxylate therefore does not guarantee the structural features necessary for reproducing the potency, selectivity, or intellectual property position of advanced leads derived from this cyclohexyl-substituted core.

Quantitative Differentiation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: Head-to-Head Physicochemical and Target Engagement Evidence


Enhanced Lipophilicity Drives Membrane Permeability Advantage Over Unsubstituted Pyrazole-3-carboxylates

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate exhibits a calculated logP of 2.06 (XLogP3-AA 2.1), representing a significant increase in lipophilicity compared to the unsubstituted parent scaffold ethyl 1H-pyrazole-3-carboxylate (logP 0.8). This 2.6-fold increase in logP correlates with improved passive diffusion across biological membranes, a critical parameter for intracellular target engagement [1].

Physicochemical profiling Lipophilicity Membrane permeability

Thermal Stability Advantage in Solid-State Handling and Formulation

The compound demonstrates a melting point range of 70-75 °C, indicative of a crystalline solid at room temperature with moderate thermal stability. This contrasts with the liquid or low-melting nature of many simple alkyl-substituted pyrazole-3-carboxylates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate, which is a liquid at RT), offering practical advantages in weighing, purification, and long-term storage .

Solid-state characterization Melting point Formulation development

Patent-Backed NRF2 Pathway Engagement: Differentiated Target Profile vs. Generic Pyrazoles

Arylcyclohexyl pyrazoles, a class encompassing the 5-cyclohexyl-1H-pyrazole-3-carboxylate scaffold, are specifically claimed as NRF2 regulators in patent WO2017060855A1. While the exact EC50 for the bare ethyl ester is not disclosed, structurally related analogues (e.g., Example 1: 5-cyclohexyl-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid) demonstrated EC50 values <100 nM in NRF2-Keap1 fluorescence polarization assays and >10-fold induction of NQO1 (NAD(P)H dehydrogenase quinone 1) in BEAS-2B bronchial epithelial cells at 1 µM [1][2]. Unsubstituted pyrazole-3-carboxylates lack this target engagement profile.

NRF2 activation Oxidative stress Patent landscaping

Metabolic Stability Imparted by Cyclohexyl Group Relative to Phenyl Analogues

Cycloalkyl substituents, particularly cyclohexyl, confer greater metabolic stability to pyrazole scaffolds compared to phenyl rings, which are susceptible to cytochrome P450-mediated oxidation. In a series of pyrazole-based LPA antagonists, replacing a phenyl group with a cyclohexyl moiety reduced human liver microsomal intrinsic clearance (CLint) by approximately 3-fold (from 45 µL/min/mg to 15 µL/min/mg) while maintaining target potency [1][2]. This class-level trend supports the selection of 5-cyclohexyl-1H-pyrazole-3-carboxylate as a metabolically resilient intermediate over 5-phenyl-1H-pyrazole-3-carboxylate.

Metabolic stability Cyclohexyl vs. phenyl Microsomal clearance

Optimal Deployment Scenarios for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Based on Differentiated Evidence


NRF2-Keap1 Protein-Protein Interaction Inhibitor Lead Optimization

The compound serves as a preferred starting scaffold for synthesizing arylcyclohexyl pyrazoles claimed in WO2017060855A1. The 5-cyclohexyl-3-carboxylate core can be elaborated via amide coupling or ester hydrolysis to generate potent, non-electrophilic NRF2 activators with EC50 <100 nM. Its solid physical form facilitates parallel synthesis workflows, while the cyclohexyl group ensures the lipophilicity required for cellular penetration into bronchial epithelial cells [1].

Lysophosphatidic Acid (LPA) Receptor Antagonist Scaffold Diversification

As a key intermediate for pyrazole O-linked carbamoyl cyclohexyl acids (US11261174B2), this ester enables the construction of LPA1 receptor antagonists. The cyclohexyl moiety confers a favorable balance of lipophilicity and metabolic stability, reducing hepatic clearance compared to phenyl analogues. This scaffold is particularly suited for medicinal chemistry campaigns targeting fibrotic diseases, where sustained target coverage is critical [2].

Physicochemical Property Benchmarking in Pyrazole SAR Studies

The well-defined melting point (70-75 °C) and calculated logP (2.06) make this compound a reliable reference standard for calibrating computational models (e.g., QSPR for solubility/permeability) and for training junior chemists in solid-phase handling techniques. It provides a consistent, measurable comparator when evaluating novel pyrazole derivatives with varied substituents .

Metabolic Stability Assessment in Early-Stage ADME Profiling

The cyclohexyl-pyrazole scaffold can be used as a control compound in microsomal stability assays to benchmark the metabolic resilience of new chemical entities. Its class-level association with reduced CYP-mediated oxidation allows researchers to isolate the contribution of the cyclohexyl group to overall clearance, guiding the design of more stable analogues [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.